molecular formula C12H13NO6 B077846 Diethyl 5-nitroisophthalate CAS No. 10560-13-1

Diethyl 5-nitroisophthalate

Cat. No.: B077846
CAS No.: 10560-13-1
M. Wt: 267.23 g/mol
InChI Key: PYBFOSCCWZPUSC-UHFFFAOYSA-N
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Description

Diethyl 5-nitroisophthalate is an organic compound with the chemical formula C12H13NO6. It is known for its nitro and ester functional groups, which contribute to its unique chemical properties. This compound is typically a yellow solid and is used as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-nitroisophthalate is usually carried out through a nitration reaction. Diethyl phthalate is reacted with nitric acid under suitable conditions to produce this compound . The reaction involves the following steps:

    Nitration: Diethyl phthalate is treated with a mixture of sulfuric acid and nitric acid at a controlled temperature.

    Isolation: The reaction mixture is then quenched with water, and the product is isolated by filtration.

    Purification: The crude product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Diethyl 5-nitroisophthalate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Amines or alcohols under basic conditions.

Major Products:

Scientific Research Applications

Diethyl 5-nitroisophthalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: this compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Diethyl 5-nitroisophthalate involves its interaction with specific molecular targets. For instance, its derivatives may induce apoptosis in cancer cells by increasing intracellular reactive oxygen species levels and altering mitochondrial membrane potential. These changes lead to cell death, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

    Dimethyl 5-nitroisophthalate: Similar in structure but with methyl ester groups instead of ethyl.

    5-Nitroisophthalic acid: The parent acid form of Diethyl 5-nitroisophthalate.

Uniqueness: this compound is unique due to its specific ester groups, which influence its solubility and reactivity. Compared to its dimethyl counterpart, it has different physical properties and may be preferred in certain synthetic applications .

Properties

IUPAC Name

diethyl 5-nitrobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-3-18-11(14)8-5-9(12(15)19-4-2)7-10(6-8)13(16)17/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBFOSCCWZPUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40909624
Record name Diethyl 5-nitrobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10560-13-1
Record name 1,3-Diethyl 5-nitro-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10560-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 5-nitroisophthalate
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Record name Diethyl 5-nitrobenzene-1,3-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 5-nitroisophthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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